An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methoxybenzene: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methoxybenzene: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)-4-methoxybenzene, also widely known as 4-methoxyphenethyl bromide, is a crucial bifunctional organic molecule utilized extensively as a building block in the synthesis of complex organic scaffolds. Its structure, featuring a reactive bromoethyl group and a methoxy-activated phenyl ring, makes it a versatile intermediate in the development of a variety of pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug discovery and development, with a focus on its role in the synthesis of melatonin receptor agonists.
Chemical Identification and Properties
1-(2-Bromoethyl)-4-methoxybenzene is an aromatic compound with the CAS Registry Number 14425-64-0 .[1][2] Its identity is further defined by the IUPAC name 1-(2-bromoethyl)-4-methoxybenzene.[1][3]
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| CAS Number | 14425-64-0[1][2] |
| IUPAC Name | 1-(2-bromoethyl)-4-methoxybenzene[1][3] |
| Molecular Formula | C₉H₁₁BrO[1][2][3] |
| Synonyms | 4-Methoxyphenethyl bromide, p-(2-Bromoethyl)anisole, 1-Bromo-2-(4-methoxyphenyl)ethane, p-Methoxyphenylethyl bromide[1][3] |
The physicochemical properties of 1-(2-Bromoethyl)-4-methoxybenzene are critical for its handling, reaction setup, and purification.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 215.09 g/mol [2][3] |
| Boiling Point | 87-90 °C at 1.0 Torr |
| Solubility | Soluble in nonpolar organic solvents like diethyl ether and dichloromethane. Limited solubility in water. |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of 1-(2-Bromoethyl)-4-methoxybenzene is the bromination of the corresponding alcohol, 2-(4-methoxyphenyl)ethanol. This transformation can be effectively achieved using phosphorus tribromide (PBr₃).
Synthesis of 1-(2-Bromoethyl)-4-methoxybenzene from 2-(4-Methoxyphenyl)ethanol
This protocol describes the conversion of 2-(4-methoxyphenyl)ethanol to 1-(2-bromoethyl)-4-methoxybenzene using phosphorus tribromide in an appropriate solvent.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(4-methoxyphenyl)ethanol (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(2-bromoethyl)-4-methoxybenzene.
Caption: Synthetic workflow for 1-(2-Bromoethyl)-4-methoxybenzene.
Applications in Drug Development
The primary utility of 1-(2-Bromoethyl)-4-methoxybenzene in drug development lies in its function as an electrophilic building block. The bromoethyl group readily participates in nucleophilic substitution reactions, allowing for the attachment of this methoxy-phenylethyl moiety to various nucleophiles, particularly amines.
Role as a Precursor for Melatonin Receptor Agonists
The structural motif of 1-(2-Bromoethyl)-4-methoxybenzene is central to the pharmacophore of melatonin and its analogues, which are agonists for the MT1 and MT2 melatonin receptors. These receptors are involved in regulating circadian rhythms, and their agonists are used to treat insomnia and other sleep disorders.[4][5][6] The synthesis of various melatonin receptor agonists involves the introduction of the N-acetyl-5-methoxytryptamine side chain or similar structures, for which 1-(2-Bromoethyl)-4-methoxybenzene can serve as a key precursor.
N-Alkylation of Amines
A frequent application of 1-(2-Bromoethyl)-4-methoxybenzene is the N-alkylation of primary and secondary amines to introduce the 4-methoxyphenethyl group. This reaction is fundamental in building the core structures of many biologically active compounds.
Experimental Protocol: General N-Alkylation of a Secondary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and a suitable base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), in an anhydrous polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 1-(2-Bromoethyl)-4-methoxybenzene (1.1 equivalents) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-(4-methoxyphenethyl) tertiary amine.
Caption: N-Alkylation of a secondary amine.
Safety and Handling
1-(2-Bromoethyl)-4-methoxybenzene is classified as harmful if swallowed (H302).[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[3] |
| Precautionary Statement | Description |
| P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P301 + P317 | IF SWALLOWED: Get medical help.[3] |
| P330 | Rinse mouth.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Conclusion
1-(2-Bromoethyl)-4-methoxybenzene is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined reactivity allows for its strategic incorporation into complex molecules, particularly in the synthesis of pharmaceutical agents targeting the central nervous system, such as melatonin receptor agonists. The protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important chemical building block in their drug discovery and development endeavors.
References
- 1. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]
- 2. 14425-64-0|1-(2-Bromoethyl)-4-methoxybenzene|BLD Pharm [bldpharm.com]
- 3. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
